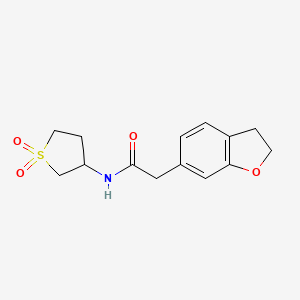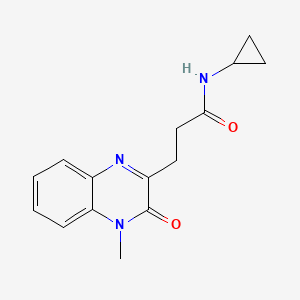![molecular formula C16H15N5O2 B12168765 N-(3-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12168765.png)
N-(3-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-甲氧基苯基)-2-[4-(1H-四唑-1-基)苯基]乙酰胺是一种化学化合物,其特征在于通过乙酰胺键连接的甲氧基苯基和四唑基苯基基团。
准备方法
合成路线和反应条件
N-(3-甲氧基苯基)-2-[4-(1H-四唑-1-基)苯基]乙酰胺的合成通常包括以下步骤:
四唑环的形成: 四唑环可以通过在催化剂(如氯化锌)存在下,使适当的腈与叠氮化钠反应来合成。
偶联反应: 然后,在碱(如三乙胺)存在下,使用偶联剂(如EDCI(1-乙基-3-(3-二甲基氨基丙基)碳二亚胺))将四唑衍生物与甲氧基苯基乙酰胺衍生物偶联。
工业生产方法
该化合物的工业生产方法可能涉及对上述合成路线的优化,以确保高收率和纯度。这可能包括使用连续流动反应器和自动化合成平台来扩大生产过程。
化学反应分析
反应类型
N-(3-甲氧基苯基)-2-[4-(1H-四唑-1-基)苯基]乙酰胺可以进行各种化学反应,包括:
氧化: 甲氧基可以氧化形成羟基。
还原: 硝基(如果存在)可以还原为胺。
取代: 乙酰胺基可以进行亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 可以使用还原剂,例如氢化铝锂 (LiAlH4) 或在钯催化剂存在下的氢气 (H2)。
取代: 可以使用亲核试剂,例如甲醇钠 (NaOMe) 或乙醇钠 (NaOEt)。
主要产物
氧化: 形成羟基化衍生物。
还原: 形成胺衍生物。
取代: 形成取代的乙酰胺衍生物。
科学研究应用
N-(3-甲氧基苯基)-2-[4-(1H-四唑-1-基)苯基]乙酰胺有几种科学研究应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其作为具有抗菌或抗癌特性的生物活性化合物的潜力。
医药: 探索其在药物开发中的潜在用途,特别是在酶抑制剂或受体调节剂的设计中。
工业: 用于开发具有特定性能的新材料,例如荧光或导电性。
作用机制
N-(3-甲氧基苯基)-2-[4-(1H-四唑-1-基)苯基]乙酰胺的作用机制取决于其具体的应用。在药物化学中,它可能通过与特定酶或受体结合而起作用,从而调节其活性。四唑环可以模拟羧酸盐基团,使化合物能够以类似的方式与生物靶标相互作用。
相似化合物的比较
类似化合物
- N-[4-甲氧基-3-(1H-四唑-1-基)苯基]乙酰胺
- N-[3-(1H-四唑-5-基)-苯基]乙酰胺
独特性
N-(3-甲氧基苯基)-2-[4-(1H-四唑-1-基)苯基]乙酰胺由于甲氧基和四唑基团的特定位置而具有独特性,这会影响其化学反应性和生物活性。甲氧基和四唑环的存在可以增强其与各种生物靶标相互作用的能力,使其成为研究和开发的多功能化合物。
属性
分子式 |
C16H15N5O2 |
|---|---|
分子量 |
309.32 g/mol |
IUPAC 名称 |
N-(3-methoxyphenyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H15N5O2/c1-23-15-4-2-3-13(10-15)18-16(22)9-12-5-7-14(8-6-12)21-11-17-19-20-21/h2-8,10-11H,9H2,1H3,(H,18,22) |
InChI 键 |
IULJLUQOIOCNQF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)N3C=NN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide](/img/structure/B12168682.png)


![5-Chloro-7-[(2,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol](/img/structure/B12168705.png)
![Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12168712.png)
![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[2-(piperazin-1-yl)ethyl]pyrrolidine-2,3-dione](/img/structure/B12168717.png)
![1-(tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B12168728.png)
methanone](/img/structure/B12168734.png)
![4',4',6'-trimethyl-6'-phenyl-5',6'-dihydro-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B12168741.png)
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12168743.png)

![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B12168750.png)
![methyl 3-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate](/img/structure/B12168756.png)
![4,6-dimethyl-2-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B12168761.png)
